molecular formula C11H14FN B13583738 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine

Cat. No.: B13583738
M. Wt: 179.23 g/mol
InChI Key: KDTDXWAAAUSSIU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzene and cyclobutanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction.

    Amine Introduction: The intermediate is then subjected to reductive amination using methylamine to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

    Solvents: Selection of appropriate solvents like tetrahydrofuran (THF) to facilitate reactions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    2-Fluoromethamphetamine: A stimulant with structural similarities in the fluorophenyl moiety.

Uniqueness: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl derivatives.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methylcyclobutan-1-amine

InChI

InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3

InChI Key

KDTDXWAAAUSSIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2F)N

Origin of Product

United States

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